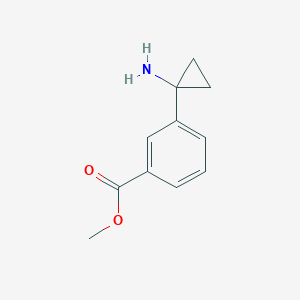

Methyl 3-(1-aminocyclopropyl)benzoate

説明

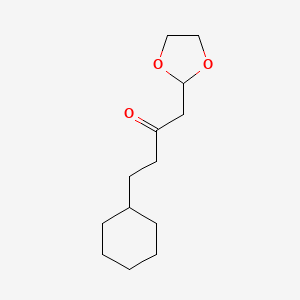

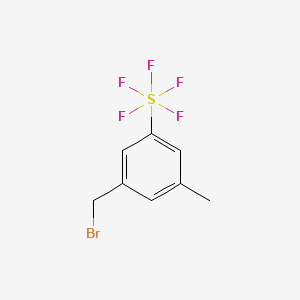

“Methyl 3-(1-aminocyclopropyl)benzoate” is an organic compound that belongs to the benzoic acid esters family. It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .

Synthesis Analysis

The synthesis method of “Methyl 3-(1-aminocyclopropyl)benzoate” involves taking methyl 3-cyanobenzoate as a raw material, reacting tetraisopropyl titanate with methyl 3-cyanobenzoate to form a complex, protecting ester groups in methyl 3-cyanobenzoate, performing addition reaction with ethyl magnesium bromide, and finally performing cyclization and reaction .Molecular Structure Analysis

“Methyl 3-(1-aminocyclopropyl)benzoate” has a molecular weight of 191.23 g/mol . Its InChI Code is 1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 .Chemical Reactions Analysis

“Methyl 3-(1-aminocyclopropyl)benzoate” is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects. It is also used in lab experiments to study the mechanism of action of various compounds.Physical And Chemical Properties Analysis

“Methyl 3-(1-aminocyclopropyl)benzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Organic Synthesis and Chemical Reactions

- Synthesis of Constrained ACC Derivatives : A remarkable cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and acetic anhydride led to the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system. This process highlights a novel approach to creating fused tetracyclic hydantoin derivatives, comprising a new type of heterocyclic system (Szakonyi et al., 2002).

- Lewis Acid-Catalyzed Ring-Opening : Methyl 1-nitrocyclopropanecarboxylates underwent ring-opening with amine nucleophiles, catalyzed by Lewis acid, at room temperature. This methodology preserved enantiomeric purity and was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its potential in creating bioactive molecules (Lifchits & Charette, 2008).

Biological Activities and Applications

- Antimicrobial Activity : Novel arylazopyrazolones substituted with thiazolyhydrazone showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of incorporating the core structure of Methyl 3-(1-aminocyclopropyl)benzoate into antimicrobial agents (Shah, 2014).

- Anti-Inflammatory Activity : Newly synthesized compounds with the methyl 3-(1-aminocyclopropyl)benzoate structure exhibited higher anti-inflammatory activity than the standard drug Indomethacin in an in vitro study, suggesting potential therapeutic applications in treating inflammation (Osarodion, 2020).

Medicinal Chemistry

- Adenosine Receptor Ligands with Antineuropathic Activity : A series of amino-3,5-dicyanopyridines, based on modifications of the core structure, resulted in compounds with high to good affinity for the human A1 adenosine receptor. These compounds, acting as inverse agonists and antagonists, showed potential in reducing neuropathic pain, highlighting the versatility of the methyl 3-(1-aminocyclopropyl)benzoate scaffold in drug development (Betti et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 3-(1-aminocyclopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYQQUXXDOGPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-aminocyclopropyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)

![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)